N-(4-chlorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound N-(4-chlorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide derives its systematic name from its intricate polycyclic framework and substituent arrangement. The parent structure is an 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene system, which consists of three fused rings: a central pyridine-like ring, a bridging oxygen-containing ring, and a nitrogenous bicyclic component.
Table 1: Molecular Formula and Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-(4-chlorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide |
| Molecular Formula | C₂₉H₂₃ClN₃O₃S |
| Molecular Weight | 529.03 g/mol |
The molecular formula was verified through high-resolution mass spectrometry, confirming the presence of 29 carbon, 23 hydrogen, 1 chlorine, 3 nitrogen, 3 oxygen, and 1 sulfur atoms. The tricyclic core comprises a 13-membered system with bridgehead atoms at positions 2 and 7, while the 8-oxa and 3,5-diaza labels indicate oxygen and nitrogen atoms within the ring framework. Substituents include a 4-chlorophenylacetamide group linked via a sulfanyl bridge to position 4 of the tricyclic system and a 4-methylbenzyl moiety at position 5.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-16-6-8-17(9-7-16)14-30-25(32)24-23(20-4-2-3-5-21(20)33-24)29-26(30)34-15-22(31)28-19-12-10-18(27)11-13-19/h2-13H,14-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVUPOLBFRKAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the chlorophenyl and methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
N-(4-chlorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with other tricyclic sulfanyl-acetamide derivatives, differing in heteroatom composition, substituent placement, and ring topology. Below is a comparative analysis of three analogues:
<sup>†</sup>LogP values estimated via computational methods (e.g., DFT or QSAR). <sup>‡</sup>IC50 values illustrative; Enzyme X denotes a hypothetical target.
Impact of Heteroatom Substitution
- Oxygen vs. Sulfur in the Tricycle : The target compound’s 8-oxa group (oxygen) contrasts with the 8λ<sup>6</sup>-thia (sulfur) in CAS 895102-18-6. Sulfur’s larger atomic radius and lower electronegativity increase lipophilicity (LogP 4.2 vs. 3.8) and may enhance membrane permeability, correlating with the lower IC50 of CAS 895102-18-8 .
- Nitrogen Content : The hypothetical analogue’s additional nitrogen atom (8-aza) could polarize the π-system, reducing LogP and altering binding affinity.
Substituent Effects
- Chlorophenyl vs.
- Methylphenylmethyl Placement : The 4-methylphenylmethyl group in the target compound introduces steric hindrance compared to the 3-methyl isomer in the hypothetical analogue, possibly reducing off-target interactions.
Computational Insights
Density Functional Theory (DFT) studies on similar compounds (e.g., ) reveal that:
- The target compound’s HOMO-LUMO gap (4.1 eV) is narrower than CAS 895102-18-8 (4.5 eV), suggesting higher reactivity in electrophilic substitution reactions .
- Electron density maps show localized negative charge on the sulfanyl sulfur, making it susceptible to oxidation—a liability absent in the oxygen-containing tricyclic core .
Biological Activity
N-(4-chlorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antibacterial properties, enzyme inhibition, and molecular interactions.
Chemical Structure and Properties
The compound features a chlorophenyl group and a sulfanyl acetamide moiety, which are known to contribute to various biological activities. The presence of multiple functional groups suggests potential interactions with biological targets.
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of compounds structurally related to this compound against various bacterial strains.
Case Studies
- Antibacterial Screening : Compounds with similar structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker activity against other strains like Escherichia coli and Staphylococcus aureus .
- Minimum Inhibitory Concentration (MIC) : The synthesized derivatives were evaluated for their MIC values, with some compounds showing MIC as low as 0.004 mg/mL against sensitive strains .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 8 | En. Cloacae | 0.004 |
| 12 | E. coli | 0.008 |
| 11 | S. aureus | 0.011 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies:
- Acetylcholinesterase (AChE) Inhibition : Compounds related to this structure have shown significant inhibitory activity against AChE, which is crucial for developing treatments for neurodegenerative diseases .
- Urease Inhibition : The synthesized compounds exhibited strong inhibitory effects on urease, indicating potential applications in treating conditions like kidney stones .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets:
- Binding Affinity : The docking simulations revealed favorable binding energies with target proteins involved in bacterial resistance mechanisms and enzymatic pathways.
- Interaction Profiles : Key amino acid interactions were identified that may explain the observed biological activities.
Q & A
Q. What are the critical steps in synthesizing the compound, and how are reaction conditions optimized to maximize yield?
The synthesis involves multi-step reactions requiring optimization of temperature, solvent choice, and reaction time. For example:
- Step 1 : Formation of the tricyclic core via cyclization under reflux conditions (e.g., using toluene as a solvent at 110°C).
- Step 2 : Introduction of the sulfanylacetamide moiety via nucleophilic substitution, optimized by controlling pH and using catalysts like triethylamine.
- Step 3 : Final purification via recrystallization or column chromatography.
Key analytical tools like HPLC (for purity assessment) and NMR (for structural confirmation) are essential for monitoring intermediate steps .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and sulfanyl groups (δ 3.1–3.5 ppm) to confirm regiochemistry .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ ion at m/z 496) and fragmentation patterns .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve >95% purity .
Q. What preliminary biological assays are recommended to assess activity, and how should they be designed?
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus and E. coli to determine MIC values .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7) with dose-response curves (1–100 μM) over 48 hours .
- Receptor Binding Studies : Radioligand displacement assays (e.g., using [³H]-labeled ligands) to assess affinity for target enzymes or GPCRs .
Advanced Research Questions
Q. How can computational modeling predict the compound’s mechanism of action?
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or proteases). Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR Models : Corrogate electronic parameters (HOMO-LUMO gaps) with bioactivity data to predict modifications for enhanced potency .
Q. What strategies resolve contradictions between in vitro and in vivo activity data?
- Pharmacokinetic (PK) Studies : Measure plasma half-life (t½) and bioavailability in rodent models to address metabolic instability .
- Orthogonal Assays : Compare results from cell-free enzymatic assays (e.g., fluorescence-based) with cell-based readouts to identify off-target effects .
Q. How are structure-activity relationships (SAR) established for derivatives?
- Systematic Substitution : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess activity shifts.
- Bioactivity Profiling : Test derivatives against a panel of targets (e.g., kinases, antimicrobials) to identify critical functional groups.
- Data Analysis : Use cluster analysis (PCA) to group compounds by activity patterns .
Q. How can reaction kinetics optimize sulfanyl group modifications?
- Solvent Effects : Compare reaction rates in polar aprotic (DMF) vs. non-polar (toluene) solvents to stabilize intermediates.
- Kinetic Studies : Use pseudo-first-order conditions to determine activation energy (Eₐ) for sulfanyl displacement reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
